molecular formula C10H16O B1329265 Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)- CAS No. 13679-86-2

Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-

Cat. No.: B1329265
CAS No.: 13679-86-2
M. Wt: 152.23 g/mol
InChI Key: XIGFNCYVSHOLIF-UHFFFAOYSA-N
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Description

Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran, also known as 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-furan or 2-methyl-2-vinyl-5-isopropenyltetrahydrofuran, belongs to the class of organic compounds known as tetrahydrofurans. These are heterocyclic compounds containing a saturated, aliphatic, five-membered ring where a carbon is replaced by an oxygen. Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran is primarily located in the membrane (predicted from logP). Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran is a green, herbal, and minty tasting compound that can be found in alcoholic beverages, coffee and coffee products, fruits, and herbs and spices. This makes tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran a potential biomarker for the consumption of these food products.

Properties

IUPAC Name

2-ethenyl-2-methyl-5-prop-1-en-2-yloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-5-10(4)7-6-9(11-10)8(2)3/h5,9H,1-2,6-7H2,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGFNCYVSHOLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(O1)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864429
Record name 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Pungent herbaceous, green, camphoraceous, piney aroma
Record name 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran (cis and trans mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1443/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in oils, Soluble (in ethanol)
Record name 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran (cis and trans mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1443/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.874-0.878
Record name 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran (cis and trans mixture)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1443/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13679-86-2
Record name Herboxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13679-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Tetrahydro-5-isopropenyl-2-methyl-2-vinylfuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-
Reactant of Route 2
Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-
Reactant of Route 6
Furan, 2-ethenyltetrahydro-2-methyl-5-(1-methylethenyl)-
Customer
Q & A

Q1: What is the significance of anhydrolinalool oxide in the context of honey analysis?

A1: Anhydrolinalool oxide, alongside its cis/trans isomers, has been identified as a potential chemical marker for coriander honey . This means that the presence of anhydrolinalool oxide in honey samples could indicate the honey's origin as being derived from the nectar of Coriandrum sativum plants.

Q2: Has the European Food Safety Authority (EFSA) evaluated the safety of anhydrolinalool oxide as a flavoring substance?

A2: Yes, the EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) has evaluated anhydrolinalool oxide (FL-no: 13.097) for its safety as a flavoring substance . They concluded that anhydrolinalool oxide does not pose a safety concern at estimated levels of intake as a flavoring substance based on a maximized survey-derived daily intake (MSDI) approach.

Q3: Are there other terpenes besides anhydrolinalool oxide that are significant in honey analysis?

A3: Yes, various terpenes, including linalool and its derivatives (like linalool oxide isomers and lilac alcohol/aldehyde isomers), are commonly found in honey and can be used for botanical origin identification . These compounds can exist as both specific and non-specific markers, depending on the type of honey. For example, while linalool derivatives are commonly found in different honey types, anhydrolinalool oxide isomers are more specific to coriander honey.

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